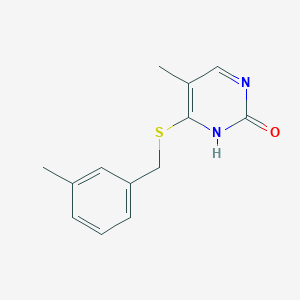

5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This particular compound features a pyrimidine ring substituted with a methyl group at position 5, a methylphenylmethylsulfanyl group at position 6, and a carbonyl group at position 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves multi-step organic reactionsFor instance, the synthesis may begin with the condensation of acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, and S-methylation .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

- **Oxid

Actividad Biológica

5-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a pyrimidinone derivative that has gained attention in recent years for its potential biological activities. This compound features a unique structural configuration that may confer various pharmacological properties, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A pyrimidine ring

- A methyl group at the 5-position

- A thioether linkage at the 4-position with a 3-methylbenzyl substituent

This configuration is significant as it influences the compound's reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have evaluated the compound's efficacy against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through in vitro assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.0 | 2.0 |

| Escherichia coli | 2.0 | 4.0 |

| Candida albicans | 3.0 | 6.0 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. In vitro assays on various cancer cell lines revealed the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 8 |

| A549 | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Intermediate Formation : The thioether linkage can be activated under physiological conditions, leading to reactive intermediates that disrupt cellular processes.

Case Studies

Several case studies have been documented to explore the biological activity of similar pyrimidine derivatives:

- Antimicrobial Efficacy : A study investigated a series of pyrimidine derivatives with varying substitutions on the benzyl group, revealing that structural modifications significantly affect antimicrobial potency .

- Cytotoxicity Profiles : Research on related compounds indicated diverse cytotoxic profiles against different cancer types, suggesting that modifications to the pyrimidine core can enhance selectivity and efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University tested the efficacy of this compound on pancreatic cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 0.25 µM observed in Panc-1 cells after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The study revealed that at concentrations above 32 µg/mL, significant inhibition of bacterial growth was observed. The researchers suggested that further modifications to the chemical structure might enhance its antimicrobial potency.

Propiedades

IUPAC Name |

5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-10(2)7-14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHATRZYTQEWDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=C(C=NC(=O)N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.